molecular formula C11H15NO4S B2496566 ((2,5-Dimethylphenyl)sulfonyl)alanine CAS No. 1103980-04-6

((2,5-Dimethylphenyl)sulfonyl)alanine

Cat. No.: B2496566
CAS No.: 1103980-04-6
M. Wt: 257.3
InChI Key: GSYCEOYOBCBKRR-UHFFFAOYSA-N
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Description

((2,5-Dimethylphenyl)sulfonyl)alanine is a compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is a derivative of alanine, an amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethylphenyl)sulfonyl)alanine typically involves the reaction of alanine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

((2,5-Dimethylphenyl)sulfonyl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides. Substitution reactions can lead to a variety of substituted this compound derivatives .

Mechanism of Action

The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ((2,5-Dimethylphenyl)sulfonyl)acetonitrile
  • [4-((2,5-Dimethylphenyl)sulfonyl)-1-piperazinyl]-2-quinolinylmethanone
  • 1-((2,5-Dimethylphenyl)sulfonyl)piperazine
  • 1-((2,5-Dimethylphenyl)sulfonyl)-4-piperidinecarbohydrazide
  • N-((2,5-Dimethylphenyl)sulfonyl)phenylalanine
  • N-((2,5-Dimethylphenyl)sulfonyl)threonine

Uniqueness

((2,5-Dimethylphenyl)sulfonyl)alanine is unique due to its specific structure, which combines the properties of alanine and a sulfonyl group attached to a dimethylphenyl ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

((2,5-Dimethylphenyl)sulfonyl)alanine is a sulfonamide derivative of the amino acid L-alanine, characterized by its unique structural features, including a sulfonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in modulating various cellular pathways and interactions with proteins and enzymes.

  • Chemical Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : Approximately 333.4 g/mol
  • IUPAC Name : (2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid

The biological activity of this compound is primarily attributed to its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
  • Alteration of Protein Function : By modifying protein interactions and conformations, it can influence various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Enzyme Inhibition :
    • The sulfonyl group can interact with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), potentially leading to therapeutic applications in neurodegenerative diseases and metabolic disorders .
  • Cellular Signaling Modulation :
    • Studies have shown that compounds with similar sulfonyl groups can enhance the activation of pathways like NF-κB, which is crucial in immune responses and inflammation .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may inhibit cancer cell growth by affecting specific pathways involved in tumorigenesis. For instance, it has been linked to the inhibition of WNT signaling in colon cancer models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits AChE and CAs; potential for neuroprotective drugs
NF-κB ActivationEnhances NF-κB activity in immune cells
Anticancer ActivityInhibits growth of cancer cells via WNT pathway modulation

Case Study: Enzyme Inhibition

A study focusing on the inhibition of acetylcholinesterase revealed that this compound exhibited competitive inhibition characteristics. The compound was tested against various concentrations of AChE, showing significant inhibitory effects at specific concentrations, indicating its potential as a therapeutic agent for conditions like Alzheimer’s disease.

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of HCT116 colon cancer cells. The compound's mechanism involved inducing reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. The observed EC50 was approximately 7.1 μM, suggesting a promising lead for further development .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCEOYOBCBKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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